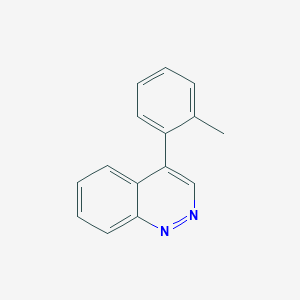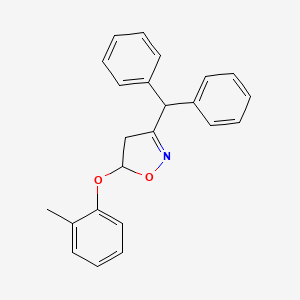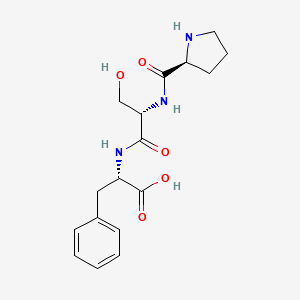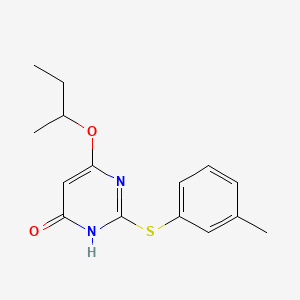
6-sec-Butoxy-2-chloro-4-aminopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sec-Butoxy-2-chloro-4-aminopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a secondary butoxy group at the 6th position, a chlorine atom at the 2nd position, and an amino group at the 4th position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloro-4-aminopyrimidine.
Formation of Sodium sec-Butoxide: Sodium metal is dissolved in sec-butanol to form sodium sec-butoxide.
Substitution Reaction: 2,6-dichloro-4-aminopyrimidine is then reacted with sodium sec-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-sec-Butoxy-2-chloro-4-aminopyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2nd position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced derivatives such as amines or alcohols.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
6-sec-Butoxy-2-chloro-4-aminopyrimidine has several scientific research applications:
Biological Research: It is used in the study of enzyme inhibition and as a tool for understanding the mechanisms of various biological processes.
Chemical Synthesis: It acts as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-sec-Butoxy-2-chloro-4-aminopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a potential NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing the replication of the virus . The compound’s structure allows it to fit into the enzyme’s active site, blocking the enzyme’s function and disrupting the viral replication process.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-aminopyrimidine: A precursor in the synthesis of 6-sec-Butoxy-2-chloro-4-aminopyrimidine.
4-Amino-2-chloropyrimidine: Similar structure but lacks the sec-butoxy group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms and an amino group, used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of the sec-butoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Properties
CAS No. |
284681-72-7 |
|---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-butan-2-yloxy-2-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI Key |
FOINHTUWEYXYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)
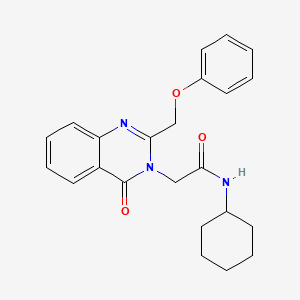
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)


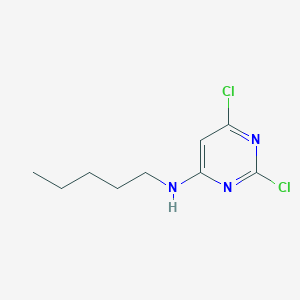
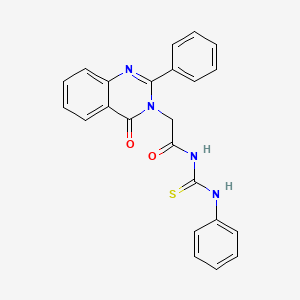
![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)
